molecular formula C8H12N2O B13151278 (6-Ethyl-3-methylpyrazin-2-yl)methanol

(6-Ethyl-3-methylpyrazin-2-yl)methanol

Cat. No.: B13151278
M. Wt: 152.19 g/mol
InChI Key: LCRWDSIJABVPAN-UHFFFAOYSA-N
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Description

(6-Ethyl-3-methylpyrazin-2-yl)methanol is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This compound, specifically, features a pyrazine ring substituted with ethyl and methyl groups, along with a methanol group attached to the second carbon of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethyl-3-methylpyrazin-2-yl)methanol typically involves the reaction of 6-ethyl-3-methylpyrazine with formaldehyde in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process involves the use of automated reactors and precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(6-Ethyl-3-methylpyrazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methanol group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(6-Ethyl-3-methylpyrazin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of flavor and fragrance compounds due to its aromatic properties.

Mechanism of Action

The mechanism of action of (6-Ethyl-3-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyrazine: A simpler pyrazine derivative with similar aromatic properties.

    2-Ethylpyrazine: Another pyrazine derivative with an ethyl group substitution.

    2,3-Dimethylpyrazine: A pyrazine compound with two methyl groups.

Uniqueness

(6-Ethyl-3-methylpyrazin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the methanol moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(6-ethyl-3-methylpyrazin-2-yl)methanol

InChI

InChI=1S/C8H12N2O/c1-3-7-4-9-6(2)8(5-11)10-7/h4,11H,3,5H2,1-2H3

InChI Key

LCRWDSIJABVPAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C(=N1)CO)C

Origin of Product

United States

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